molecular formula C20H20N2O3 B2832120 6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 922902-85-0

6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one

Cat. No. B2832120
CAS RN: 922902-85-0
M. Wt: 336.391
InChI Key: RJGUCAQEXNZXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active pyridazinones .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy . Density Functional Theory (DFT) calculations combined with experimental spectra provide a comprehensive description of the molecular electronic structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active pyridazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 181.23, a linear formula of (CH3O)2C6H3CH2CH2NH2, and a refractive index n20/D 1.546 (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been conducted. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential for further application in medicinal chemistry (Flefel et al., 2018).

  • Research into novel selective PDE4 inhibitors included the synthesis of a series of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones. These studies highlighted the compound's role in inhibiting specific enzymes, suggesting its potential use in therapeutic applications (Van der Mey et al., 2001).

Application in Drug Discovery

  • Pyridazinones, recognized for their broad spectrum of biological activities, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties. This research underscores the utility of pyridazinone derivatives in developing new therapeutic agents (Kamble et al., 2015).

  • In a different study, the development of polysubstituted pyridazinones through sequential nucleophilic substitution reactions of tetrafluoropyridazine demonstrated the versatility of the pyridazinone scaffold in drug discovery. The ability to create a variety of disubstituted and ring-fused pyridazinone systems could lead to novel pharmaceuticals (Pattison et al., 2009).

Enzymatic Applications

  • The enzymatic modification of 2,6-dimethoxyphenol, a related compound, to synthesize dimers with enhanced antioxidant capacity highlights the potential of using enzymatic reactions to modify chemical structures for improved biological activities. This method could be applied to similar compounds for creating bioactive products with significant health benefits (Adelakun et al., 2012).

Safety and Hazards

The safety and hazards associated with similar compounds include acute toxicity, eye damage, skin irritation, and skin sensitization . It’s important to handle these compounds with appropriate personal protective equipment.

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-4-6-15(11-14)13-22-20(23)10-8-17(21-22)16-7-9-18(24-2)19(12-16)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGUCAQEXNZXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.